REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].Cl[CH2:5][C:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[S:8][CH:7]=1>CS(C)=O>[S:8]1[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:6]([CH2:5][C:1]#[N:2])=[CH:7]1 |f:0.1|
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Name
|
|
Quantity
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1.4 g
|
Type
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reactant
|
Smiles
|
[C-]#N.[Na+]
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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ClCC1=CSC2=C1C=CC=C2
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Name
|
|
Quantity
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8 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 18 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched with water
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Type
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EXTRACTION
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Details
|
extracted with ether (2×50 mL)
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Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C2=C1C=CC=C2)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |